Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:
- Ester groups: Dimethyl esters at positions 3 and 3.
- Substituents: Methyl groups at positions 2 and 6, and a 4-(2-hydroxy-3-methoxyphenyl) moiety.
This structural framework is associated with diverse biological activities, including calcium channel modulation and enzyme inhibition, as seen in related DHPs .
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H21NO6/c1-9-13(17(21)24-4)15(14(10(2)19-9)18(22)25-5)11-7-6-8-12(23-3)16(11)20/h6-8,15,19-20H,1-5H3 |
InChI Key |
MGIDSCTVZPOKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)OC)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base, followed by cyclization to form the pyridine ring . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific temperatures and pH levels to ensure the desired transformations. Solvents like dichloromethane, ethanol, and water are commonly used, depending on the reaction type .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines, which can be further utilized in different applications .
Scientific Research Applications
Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Variations in DHP Analogues
Key Findings :
Ester Group Modifications
Ester substituents (e.g., methyl vs. ethyl) alter lipophilicity and pharmacokinetics:
Table 2: Ester Group Comparisons
Key Findings :
- Dimethyl Esters : The target compound’s methyl esters likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Table 3: Activity Comparison of Selected DHPs
Key Findings :
Spectroscopic and Crystallographic Data
Table 4: Structural and Spectroscopic Comparisons
Biological Activity
Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H29NO6
- Molecular Weight : 401.47 g/mol
Structural Features
The compound features a pyridine ring with various substituents that contribute to its biological properties, including:
- A methoxy group (-OCH₃)
- A hydroxyl group (-OH)
- Dimethyl groups at positions 2 and 6 on the pyridine ring
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyridine can scavenge free radicals effectively. The presence of hydroxyl and methoxy groups enhances this activity by stabilizing radical species.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further investigation in therapeutic applications.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This action is critical in managing inflammatory diseases.
Case Studies
- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated several pyridine derivatives for their antioxidant capacity using DPPH and ABTS assays. The results showed that compounds with hydroxyl substitutions significantly outperformed others in scavenging activity .
- Case Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties of similar pyridine derivatives revealed that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria .
- Case Study on Anti-inflammatory Mechanisms : Research conducted on macrophage cell lines indicated that treatment with this compound led to a reduction in NF-kB activation, suggesting a potential mechanism for its anti-inflammatory effects .
Q & A
Q. What established synthetic routes are used to prepare this dihydropyridine derivative, and how do reaction parameters influence yield and purity?
The compound is typically synthesized via the Hantzsch reaction, involving condensation of substituted benzaldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde), ethyl acetoacetate, and ammonium acetate in ethanol under reflux. Critical parameters include:
- Temperature : Optimal yields are achieved at 343–353 K .
- Solvent : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency .
- Catalysis : Ammonium acetate acts as both a catalyst and nitrogen source . Purification via flash column chromatography (hexane/ethyl acetate) ensures high purity .
Q. Which techniques are essential for structural characterization and conformation analysis?
Key methods include:
Q. What in vitro assays evaluate its biological activity in cardiovascular or neurological models?
Common assays include:
- Calcium channel blockade : Electrophysiological studies on L-type calcium channels in vascular smooth muscle cells .
- Vasodilation : Ex vivo aortic ring assays to measure relaxation under depolarizing conditions .
- Antioxidant activity : DPPH radical scavenging assays, leveraging the dihydropyridine ring's redox activity .
Advanced Research Questions
Q. How can computational tools optimize synthesis and predict substituent effects?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with reaction path searches to:
- Predict optimal solvent, temperature, and catalyst combinations .
- Model steric/electronic effects of substituents (e.g., methoxy vs. ethoxy groups) on reaction kinetics . Experimental validation via high-throughput screening narrows viable conditions .
Q. What strategies resolve discrepancies in biological activity data across structurally similar analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., hydroxy/methoxy positions) and correlate with bioactivity .
- Crystallographic analysis : Compare binding conformations in target proteins (e.g., calcium channels) .
- Meta-analysis : Cross-reference pharmacological data from analogs (e.g., methyl vs. chlorophenyl derivatives) .
Q. How do substituent electronic/steric properties influence physicochemical stability and target interactions?
- Electron-withdrawing groups (e.g., -Cl): Enhance oxidative stability but reduce solubility .
- Methoxy/hydroxy groups : Improve hydrogen-bonding with biological targets (e.g., ion channel residues) .
- Steric hindrance : Bulky substituents at C4 reduce conformational flexibility, altering binding kinetics .
Q. What advanced spectroscopic methods resolve ambiguities in spatial arrangements of substituents?
- 2D NMR (NOESY/COSY) : Maps proton-proton proximities to confirm substituent orientations .
- Dynamic NMR : Analyzes ring puckering dynamics in solution .
- Synchrotron X-ray diffraction : High-resolution data resolves disorder in crystal lattices (e.g., solvent voids) .
Q. How is the redox behavior of the dihydropyridine ring analyzed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
